molecular formula C8H13N3O B2858375 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine CAS No. 1182793-92-5

1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2858375
CAS No.: 1182793-92-5
M. Wt: 167.212
InChI Key: FHQGSEBZDFRYSB-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) and Oxolane Chemical Classes

Pyrazole Chemical Class:

Pyrazole is an aromatic heterocyclic compound with the molecular formula C₃H₄N₂. arkat-usa.org The pyrazole ring is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, and antitumor properties, among others. nih.govresearchgate.net The presence of two nitrogen atoms in the ring allows for various intermolecular interactions, such as hydrogen bonding, which is crucial for biological activity. chim.it The pyrazole nucleus is a versatile building block in organic synthesis, allowing for the introduction of various substituents at different positions to modulate its physicochemical and biological properties. nih.gov

Oxolane (Tetrahydrofuran) Chemical Class:

Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a saturated five-membered cyclic ether. It is a polar aprotic solvent widely used in organic synthesis. Beyond its role as a solvent, the oxolane ring is also found as a structural motif in various natural products and synthetic compounds with biological activity. The incorporation of an oxolane ring can influence a molecule's solubility, conformational rigidity, and ability to form hydrogen bonds through its oxygen atom.

The fusion of these two chemical classes in 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine results in a molecule with a combination of aromatic and saturated heterocyclic features. The pyrazole component provides a rigid, planar scaffold with potential for biological interactions, while the oxolane moiety introduces flexibility and polarity.

Significance of the this compound Scaffold in Synthetic Organic Chemistry

The this compound scaffold serves as a valuable building block in synthetic organic chemistry. The amino group on the pyrazole ring is a key functional group that can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Key Synthetic Features:

Aminopyrazole Moiety: 3-aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. arkat-usa.org The amino group can act as a nucleophile in reactions with various electrophiles.

Versatility in Derivatization: The scaffold allows for further functionalization at the amino group, the pyrazole ring, and potentially the oxolane ring, enabling the creation of a diverse library of compounds for screening in drug discovery and materials science.

The combination of the reactive amino group and the modulatory oxolane substituent makes this scaffold an attractive starting point for the development of novel compounds with tailored properties.

Historical Development and Initial Research on Related Pyrazolyl Amines

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. chim.it Since then, the synthesis and functionalization of pyrazoles have been an active area of research.

The development of aminopyrazoles as synthetic intermediates gained momentum in the 20th century. Researchers recognized that the amino group provided a convenient handle for constructing more elaborate molecular architectures. Early research focused on understanding the reactivity of the amino group and the pyrazole ring itself.

In recent decades, the focus has shifted towards the synthesis of aminopyrazoles with diverse substituents to explore their potential in various applications, particularly in medicinal chemistry. The introduction of heterocyclic substituents, such as the oxolane ring, is a more recent trend, driven by the desire to create molecules with improved drug-like properties. While specific research on this compound is not extensively documented in publicly available literature, the foundational research on simpler aminopyrazoles and N-substituted pyrazoles has paved the way for the synthesis and exploration of such complex molecules. The general methods for the synthesis of N-substituted aminopyrazoles often involve the reaction of a substituted hydrazine (B178648) with a β-ketonitrile or a related three-carbon precursor, followed by N-alkylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQGSEBZDFRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine

Retrosynthetic Approaches to the 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Architecture

Retrosynthetic analysis of this compound reveals two primary disconnection points. The first approach involves disconnecting the C-N bond between the pyrazole (B372694) ring and the oxolane moiety. This strategy suggests the N-alkylation of a pre-formed pyrazol-3-amine with a suitable (oxolan-2-yl)methyl electrophile. The second approach involves the formation of the pyrazole ring itself as the key bond-forming step, utilizing a hydrazine (B178648) derivative already bearing the (oxolan-2-yl)methyl substituent. This latter strategy requires the synthesis of [(oxolan-2-yl)methyl]hydrazine as a key intermediate.

Pioneering Methods for the Pyrazole-3-amine Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing this class of compounds. Two classical and effective methods are predominantly utilized: cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation reactions are a primary method for constructing the pyrazole ring. nih.govmdpi.com This typically involves the reaction of a hydrazine or its derivative with a 1,3-dielectrophilic compound. beilstein-journals.org For the synthesis of pyrazol-3-amines specifically, β-ketonitriles are common starting materials. The reaction proceeds through the initial condensation of hydrazine with the ketone functionality, followed by an intramolecular cyclization involving the nitrile group to form the aminopyrazole. chim.it

Another pathway involves the use of α,β-unsaturated nitriles that possess a leaving group at the β-position. The reaction with hydrazine proceeds via a Michael addition followed by an intramolecular cyclization and elimination of the leaving group to yield the pyrazole-3-amine. chim.it The choice of reactants and conditions is crucial for controlling the regioselectivity, especially when using substituted hydrazines. mdpi.commdpi.com

The 1,3-dipolar cycloaddition is another powerful tool for pyrazole synthesis. nih.govnih.gov This method typically involves the reaction of a nitrile imine, as the 1,3-dipole, with an alkyne or an alkyne equivalent. nih.gov The nitrile imines can be generated in situ from hydrazonoyl halides in the presence of a base. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile. rsc.org This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole ring. acs.org

Methods for Introducing the Oxolan-2-ylmethyl Moiety at the Pyrazole N-1 Position

The introduction of the oxolan-2-ylmethyl group at the N-1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of a pyrazole precursor.

Standard N-alkylation methods involve the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an electrophile like an alkyl halide. semanticscholar.org Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering a method that can sometimes be performed without a solvent. researchgate.net

More advanced methods for N-alkylation have been developed to overcome the limitations of traditional approaches, which may require strong bases or high temperatures. semanticscholar.orgmdpi.com One such method utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com This reaction proceeds under milder conditions and can provide good yields. semanticscholar.orgmdpi.com Another approach involves the use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives, which can result in high yields under mild conditions without the formation of salt by-products. google.com

The regioselectivity of N-alkylation is a significant consideration for unsymmetrical pyrazoles. Steric factors often play a crucial role in determining the major regioisomer, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity. For the N-alkylation step, a variety of catalysts and conditions have been explored. Acid catalysts, both Lewis and Brønsted acids, have been evaluated for promoting the reaction between pyrazoles and trichloroacetimidates, with camphorsulfonic acid (CSA) being identified as an effective catalyst. semanticscholar.orgmdpi.com

Inorganic catalysts have also been investigated. For instance, nano-ZnO has been shown to be an efficient catalyst for the condensation reaction in pyrazole synthesis, offering advantages such as excellent yields, short reaction times, and easy work-up procedures. mdpi.com The use of basic modified molecular sieves, such as (Cs)Al-SBA-15, has been reported for the N-alkylation of pyrazoles with alkyl bromides, showing high catalytic activity. researchgate.net Furthermore, temperature can be a critical parameter to control the outcome of the reaction, with different products being formed by simply tuning the reaction temperature. nih.gov

The choice of solvent can also significantly impact the reaction outcome. While polar protic solvents like ethanol (B145695) are commonly used, aprotic dipolar solvents have been found to give better results in some cyclocondensation reactions. mdpi.com In some cases, solvent-free conditions have been successfully employed, particularly in phase-transfer catalyzed N-alkylations. researchgate.net

Comparative Analysis of Synthetic Yields and Purity Profiles

The yields of pyrazole synthesis can vary significantly depending on the chosen synthetic route and reaction conditions. Cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds can provide pyrazoles in good to excellent yields, often ranging from 70% to 95%. mdpi.com Similarly, 1,3-dipolar cycloaddition reactions can also afford pyrazoles in high yields. rsc.org

For the N-alkylation step, the use of trichloroacetimidates with a Brønsted acid catalyst has been reported to give moderate to good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com Phase-transfer catalysis can also lead to high yields of N-alkylpyrazoles. researchgate.net The use of crystalline aluminosilicate (B74896) catalysts in the gas phase has been shown to result in quantitative conversion and 100% yield of N-methylpyrazole in specific cases. google.comgoogle.com

The purity of the final product is influenced by the regioselectivity of the reactions. In the case of unsymmetrical pyrazoles, the formation of regioisomers is a common issue. semanticscholar.orgmdpi.com The regioselectivity can often be controlled by steric effects, with the bulkier substituent directing the incoming group to the other nitrogen atom. semanticscholar.orgmdpi.com Careful optimization of reaction conditions and the choice of catalyst are essential for maximizing the yield of the desired regioisomer and simplifying the purification process.

Interactive Data Table of Synthetic Yields

Synthetic StepReagentsCatalyst/ConditionsYield (%)Reference
Pyrazole FormationHydrazines + 1,3-DiketonesEthylene Glycol70-95 mdpi.com
Pyrazole FormationPhenylhydrazine + Ethyl Acetoacetatenano-ZnO95 mdpi.com
N-AlkylationPyrazole + Phenethyl trichloroacetimidateCamphorsulfonic acid (CSA)77 semanticscholar.orgmdpi.com
N-AlkylationPyrazole + MethanolCrystalline Aluminosilicate100 google.com

Stereoselective and Stereospecific Synthesis of the Oxolane Component

The asymmetric synthesis of the chiral (oxolan-2-yl)methanol precursor is paramount for producing single-enantiomer final products. Several distinct approaches have been developed to achieve high levels of stereochemical control.

One of the most direct methods to produce the chiral oxolane ring is through the asymmetric hydrogenation of furan (B31954) derivatives. This strategy leverages powerful transition-metal catalysts bearing chiral ligands to stereoselectively reduce the aromatic furan ring to a saturated tetrahydrofuran (B95107) ring.

A common starting material for this approach is 2-furoic acid. The hydrogenation of the furan ring, followed by the reduction of the carboxylic acid group, yields the target (oxolan-2-yl)methanol. The critical step is the enantioselective hydrogenation of the furan ring. Research has shown that iridium and palladium-based catalysts are effective for this transformation.

For instance, iridium catalysts functionalized with chiral bicyclic pyridine-phosphinite ligands have been successfully employed for the hydrogenation of 2- and 3-substituted furans. nih.gov While providing a robust method for creating chiral centers, the enantiomeric excess for 2-substituted furans can be variable, often ranging from 65-82% ee. nih.gov

Another approach involves modifying a standard heterogeneous catalyst with a chiral auxiliary. The hydrogenation of 2-furoic acid using a Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst in the presence of cinchonidine (B190817) has been reported to achieve high enantiomeric excess. researchgate.net This method relies on the formation of a diastereomeric complex between the substrate and the chiral modifier on the catalyst surface, which directs the hydrogen addition to one face of the furan ring. The subsequent reduction of the resulting chiral tetrahydro-2-furoic acid to the corresponding alcohol is a straightforward conversion using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Iridium-Pyridine-Phosphinite2-Alkylfurans2-Alkyltetrahydrofurans65-82% nih.gov
Pd/Al₂O₃ with Cinchonidine2-Furoic acidTetrahydro-2-furoic acidHigh researchgate.net

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of racemic alcohols. This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

For the synthesis of chiral (oxolan-2-yl)methanol, a racemic mixture of the alcohol is subjected to enzymatic acylation in a non-aqueous solvent. Lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Amano Lipase PS) are commonly used, with vinyl acetate (B1210297) serving as an efficient acyl donor. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted.

The reaction proceeds until approximately 50% conversion is reached, at which point the mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic techniques. The ester can be hydrolyzed back to the alcohol, providing access to both enantiomers of the target molecule with high optical purity. This method is highly effective, often achieving excellent enantiomeric excesses (>99%) and high enantiomeric ratios (E > 200). nih.gov While specific data for (oxolan-2-yl)methanol is not detailed in the provided search results, the principle is broadly applicable to chiral secondary alcohols. nih.govpolimi.itnih.gov

EnzymeReaction TypeAcyl DonorTypical OutcomeReference
Candida antarctica Lipase B (CAL-B)TransesterificationVinyl AcetateHigh ee (>99%), High E-value (>200) nih.gov
Pseudomonas cepacia Lipase (Amano PS)TransesterificationVinyl AcetateGood to excellent ee and conversion polimi.it
Pseudomonas sp. LipaseTransesterificationVinyl AcetateEffective for resolving racemic alcohols scispace.com

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. Carbohydrates, amino acids, and terpenes are common examples. This approach is stereospecific as the inherent chirality of the starting material is transferred to the product.

For the synthesis of the oxolane component, biomass-derived pentose (B10789219) sugars like L-arabinose represent an attractive starting point. nih.gov A strategy involving the conversion of the sugar to a hydrazone followed by an acid-catalyzed selective dehydration and cyclization can yield functionalized chiral tetrahydrofurans. The stereocenters present in the sugar directly control the stereochemistry of the resulting oxolane ring. nih.gov

Another strategy involves starting from enantiomerically pure lactone carboxylic acids, which can be synthesized via asymmetric methods. These chiral building blocks can be converted into the desired 2-substituted tetrahydrofuran derivatives through a sequence of protection and reduction steps. researchgate.netresearchgate.net This method provides a reliable pathway to enantioenriched tetrahydrofurans with predictable absolute stereochemistry. researchgate.netresearchgate.net

Chemical Transformations and Reactivity of 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring System in 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

The pyrazole ring in this compound is an electron-rich aromatic system. The presence of two nitrogen atoms and an exocyclic amino group significantly influences its reactivity, particularly towards electrophiles and in functional group transformations.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regioselectivity of this reaction is strongly influenced by the substituents on the ring. The 3-amino group is a powerful activating group, directing incoming electrophiles primarily to the C4 position due to resonance stabilization of the intermediate sigma complex. The N1-(oxolan-2-yl)methyl substituent has a lesser electronic influence but can sterically hinder attack at the C5 position.

Common electrophilic substitution reactions applicable to this pyrazole system include:

Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine. beilstein-archives.org These reactions often proceed under mild conditions, reflecting the activated nature of the pyrazole ring. beilstein-archives.org

Nitration and Sulfonation: While feasible, these reactions require carefully controlled conditions to avoid oxidation or degradation of the electron-rich ring system.

The general outcome of electrophilic substitution is the formation of a 4-substituted derivative, as outlined in the table below.

ReactionTypical ReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)4-Bromo-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
ChlorinationN-Chlorosuccinimide (NCS)4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
IodinationN-Iodosuccinimide (NIS) or I24-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Transformations of the Amine Functionality

The exocyclic 3-amino group is a key site of reactivity, behaving as a potent nucleophile. It can undergo a variety of transformations to introduce new functional groups and build more complex molecular architectures.

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce specific functionalities.

Alkylation and Arylation: The amino group can be further alkylated or arylated, although controlling the degree of substitution can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂) can convert the primary amine into a diazonium salt. While often unstable, pyrazole diazonium salts can be used in subsequent reactions, such as Sandmeyer-type transformations to introduce halides or cyano groups, or in coupling reactions. nih.govacs.org

Condensation Reactions: The amine can condense with aldehydes and ketones to form imines (Schiff bases). mdpi.com This reactivity is fundamental to the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, when bifunctional electrophiles are used. chim.itchim.itmdpi.com For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. chim.itnih.gov

Reaction TypeReagent ClassProduct TypeSignificance
AcylationAcyl Halides, AnhydridesAmidesProtection, Functionalization
CondensationAldehydes, KetonesImines (Schiff Bases)Intermediate for reduction or cyclization
Cyclocondensation1,3-Dicarbonyls, α,β-Unsaturated KetonesFused Heterocycles (e.g., Pyrazolopyrimidines)Scaffold diversification
DiazotizationNitrous Acid (HNO2)Diazonium SaltsIntermediate for deamination or substitution

Chemical Behavior of the Oxolane Moiety

The oxolane (tetrahydrofuran or THF) ring attached at the N1 position is a cyclic ether. wikipedia.org It is generally considered a stable and robust moiety under a wide range of reaction conditions, including those typically used for modifying the pyrazole ring. nih.govpressbooks.pub

As a polar, aprotic fragment, its primary contribution to the molecule's reactivity is steric and through its influence on solubility. ebi.ac.uk The ether oxygen is a weak Lewis base and can be protonated under strongly acidic conditions. This can potentially lead to ring-opening of the oxolane, but such harsh conditions would likely affect the more sensitive aminopyrazole core as well, making selective transformation difficult. Under most synthetic conditions (e.g., basic, neutral, mildly acidic, and during metal-catalyzed reactions), the oxolane ring remains intact.

Cleavage and Rearrangement Reactions

While the pyrazole ring is aromatic and generally stable, certain aminopyrazoles can undergo ring cleavage under specific oxidative conditions. For instance, oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 3-diazenylacrylonitrile derivatives under transition-metal-free conditions. researchgate.net Such transformations often depend heavily on the substitution pattern of the pyrazole ring. researchgate.net

Rearrangement reactions are less common but can be induced under specific circumstances, such as the thermal or photochemical rearrangement of pyrazole nitrenes generated from corresponding azides. mdpi.com However, these are specialized reactions and not typically part of the general reactivity profile of this compound. N-alkylated pyrazoles can also be synthesized via the ring cleavage and recyclization of other heterocyclic systems like N-alkylated 3-hydroxyisoindolin-1-ones. rsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrazoles. mdpi.comrsc.org this compound and its derivatives can participate in these reactions in several ways:

As a Halogenated Substrate: Following electrophilic halogenation at the C4 position (as described in 3.1.1), the resulting 4-halo-3-aminopyrazole derivative becomes an excellent substrate for a variety of cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups at the C4 position. nih.govacs.org

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds. mit.edu

As a Nucleophile (C-N Coupling): The 3-amino group can act as a nucleophile in copper- or palladium-catalyzed N-arylation reactions with aryl halides, providing a direct route to 3-(arylamino)pyrazole derivatives. chim.it

Via C-H Activation: Direct C-H activation at the C4 or C5 positions is another modern strategy for functionalization, often catalyzed by rhodium, iridium, or palladium. nih.gov This approach avoids the need for pre-functionalization (i.e., halogenation) of the pyrazole ring.

Coupling ReactionCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-MiyauraPd(0) or Pd(II) / Ligand / BaseAr-B(OH)2C4-Aryl
SonogashiraPd(0) / Cu(I) / BaseTerminal AlkyneC4-Alkynyl
Buchwald-HartwigPd(0) or Pd(II) / Ligand / BaseR2NHC4-NR2
Ullmann (N-Arylation)Cu(I) / Ligand / BaseAr-XN3-Aryl

Derivatization Strategies for this compound and its Analogues

The versatile reactivity of this compound allows for numerous derivatization strategies to generate analogues with diverse properties. These strategies typically target the three main reactive sites: the C4 position of the ring, the exocyclic amine, and the N1-pyrazole nitrogen.

Modification of the Amine Group: This is a primary strategy, involving acylation, sulfonylation, reductive amination with various aldehydes, and cyclocondensation reactions to build fused ring systems. mdpi.commdpi.com

C4-Position Functionalization: This involves a two-step sequence of electrophilic halogenation followed by a metal-catalyzed cross-coupling reaction, enabling the introduction of a wide array of substituents. nih.govacs.org

N-Alkylation/Arylation: While the N1 position is already substituted, derivatization strategies for aminopyrazoles often involve the synthesis of analogues with different N1-substituents. nih.govresearchgate.net Methods for N-alkylation of pyrazoles include reactions with alkyl halides under basic conditions or with electrophiles like trichloroacetimidates under acidic catalysis. semanticscholar.orgmdpi.com This allows for the exploration of structure-activity relationships by replacing the (oxolan-2-yl)methyl group with other alkyl, benzyl, or aryl moieties.

These derivatization pathways allow for the systematic modification of the molecule's steric and electronic properties, which is a common approach in fields like medicinal chemistry for optimizing biological activity. mdpi.com

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, chemical databases, and patent records, detailed experimental spectroscopic and analytical data for the chemical compound this compound could not be located. Specifically, no publicly accessible research articles or authenticated data repositories were found to contain the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), or Ultraviolet-Visible (UV-Vis) spectra for this particular molecule.

The CAS Registry Number for this compound is 1182793-92-5. Searches using this identifier, as well as the chemical name and its synonyms (such as 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine), did not yield the specific data required to fulfill the requested article structure.

While information on structurally related compounds, such as various substituted pyrazoles and tetrahydrofuran (B95107) derivatives, is available, this data is not directly applicable for a scientifically accurate characterization of the target compound. The precise substitution pattern of the oxolanylmethyl group on the pyrazole ring significantly influences the spectroscopic properties.

Therefore, the generation of a thorough and scientifically accurate article focusing solely on the advanced spectroscopic and analytical characterization of this compound, as per the provided outline, is not possible at this time due to the absence of the necessary primary data in the public domain. The creation of such an article would require either access to proprietary data or the de novo synthesis and characterization of the compound.

Spectroscopic and Analytical Characterization of 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, it is possible to determine the exact coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

While specific crystallographic data for 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is not widely available in public databases, the analysis of similar pyrazole (B372694) derivatives provides a framework for what such an investigation would reveal. spast.orgnih.gov For instance, studies on related pyrazole compounds have successfully determined their crystal systems, space groups, and detailed molecular geometries. mdpi.comresearchgate.netresearchgate.net

A typical single-crystal XRD analysis would involve growing a suitable crystal of this compound and then exposing it to a monochromatic X-ray beam. The resulting diffraction data would be collected and processed to generate an electron density map, from which the molecular structure could be solved and refined.

Illustrative Crystallographic Data Table for a Pyrazole Derivative:

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(3)
b (Å)12.1234(5)
c (Å)9.8765(4)
α (°)90
β (°)105.123(2)
γ (°)90
Volume (ų)998.76(7)
Z4
Density (calculated) (g/cm³)1.345
R-factor (%)4.5

Note: The data in this table is for illustrative purposes for a representative pyrazole derivative and is not the actual data for this compound.

The analysis would likely reveal key geometric features, such as the planarity of the pyrazole ring and the conformation of the (oxolan-2-yl)methyl substituent relative to the pyrazole core. Intermolecular interactions, such as hydrogen bonding involving the amine group and the oxygen of the oxolane ring, would also be identified, providing insights into the crystal packing. spast.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters:

ParameterExample Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: The conditions in this table are representative and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a GC column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC-MS analysis. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns that can confirm its structure.

Illustrative GC-MS Method Parameters:

ParameterExample Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

Note: The conditions in this table are representative and would require optimization for the specific analysis of this compound.

By employing these chromatographic methods, the purity of this compound can be accurately determined, and any impurities can be identified and quantified, ensuring the quality of the compound for its intended applications.

Computational Chemistry and Theoretical Investigations of 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic behavior and stability of molecules. These methods, grounded in the principles of quantum mechanics, model the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining optimized or ground-state geometries. In a typical DFT study of a molecule like 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, the goal is to find the lowest energy arrangement of its atoms. This is achieved by optimizing geometric parameters like bond lengths, bond angles, and dihedral angles.

The process often employs hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netjcsp.org.pk The resulting optimized structure corresponds to a minimum on the potential energy surface, providing a detailed three-dimensional model of the molecule. This information is crucial for understanding its physical and chemical properties.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other methods are employed to study electronic properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate predictions of electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are faster than ab initio or DFT methods and are useful for large molecules, though they may be less accurate. For this compound, these methods can be used to calculate properties like dipole moments and charge distributions, which are essential for understanding its interaction with other molecules and its behavior in different environments.

Conformational Analysis and Energetics of this compound

The flexibility of the oxolane and methylamine (B109427) linker in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies.

Computational methods can systematically explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net By calculating the energy of each conformation, it is possible to determine the most probable shape of the molecule at a given temperature. This analysis is vital for understanding how the molecule's shape influences its biological activity and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pearson.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it can be easily excited. researchgate.netnih.gov For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO can identify the likely sites for electrophilic and nucleophilic attack, thereby predicting its reactive behavior. researchgate.net

Table 1: Key Parameters in Frontier Molecular Orbital Theory

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; associated with electrophilicity.

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to help assign specific absorption bands to the vibrational modes of the molecule, such as N-H or C-O stretching. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov For electronic spectra, Time-Dependent DFT (TD-DFT) is often used to predict the electronic transitions and absorption wavelengths observed in UV-Vis spectroscopy. jcsp.org.pk A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction mechanism, including intermediates and transition states. nih.gov

A transition state is a high-energy configuration that a molecule must pass through to transform from reactant to product. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate. Computational methods can locate these fleeting structures, providing insights into the reaction dynamics that are often difficult to obtain through experiments alone. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Table 2: List of Mentioned Compounds

Compound Name

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is instrumental in predicting and understanding how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density, which are prone to electrophilic attack, while blue areas indicate electron-deficient regions, susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For pyrazole (B372694) derivatives, MEP analyses consistently highlight the nitrogen atoms of the pyrazole ring as regions of negative electrostatic potential, indicating their role as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms attached to the ring and substituent groups generally exhibit positive electrostatic potential.

In the case of this compound, it is anticipated that the MEP map would reveal distinct electronegative and electropositive regions. The nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring would be expected to be electron-rich, represented by red or yellow contours. These areas would be the most likely sites for interactions with electrophiles.

The amine group (-NH2) at the 3-position of the pyrazole ring is also a significant feature. The nitrogen atom of this group would contribute to the negative potential, while the attached hydrogen atoms would be electron-deficient and thus display a positive potential. This duality makes the amine group a potential site for both hydrogen bonding and electrophilic attack.

The (oxolan-2-yl)methyl substituent at the 1-position of the pyrazole ring introduces additional complexity to the MEP map. The oxygen atom within the oxolane ring would be a strong center of negative potential. The methylene (B1212753) bridge and the remaining carbon atoms of the oxolane ring would likely exhibit a more neutral potential.

A hypothetical data table summarizing the expected electrostatic potential characteristics is presented below. The values are illustrative and based on general principles of MEP analysis for similar heterocyclic compounds.

Molecular Region Expected Electrostatic Potential Color on MEP Map Predicted Reactivity
Pyrazole Ring Nitrogen AtomsNegativeRed/YellowElectrophilic Attack / Hydrogen Bond Acceptor
Amine Group Nitrogen AtomNegativeRed/YellowElectrophilic Attack / Hydrogen Bond Acceptor
Amine Group Hydrogen AtomsPositiveBlueNucleophilic Attack / Hydrogen Bond Donor
Oxolane Ring Oxygen AtomStrongly NegativeDeep RedElectrophilic Attack / Hydrogen Bond Acceptor
Pyrazole Ring C-H ProtonsPositiveBlue/GreenWeak Nucleophilic Interaction
Methylene Bridge ProtonsSlightly PositiveLight Blue/GreenWeak Nucleophilic Interaction

Detailed research findings from specific computational studies on this compound are required to confirm these predictions and provide precise quantitative data on its charge distribution. Such studies would involve quantum chemical calculations to generate the MEP surface and identify the exact locations and magnitudes of the maximum and minimum electrostatic potentials. These findings would be crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. nih.govnih.govchemmethod.comnih.govresearchgate.netnih.govmdpi.com

Structure Reactivity and Structure Property Relationships of 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine

Influence of Structural Modifications on the Chemical Reactivity of the Pyrazole (B372694) Ring

The chemical reactivity of the pyrazole ring in 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is significantly influenced by its unique structural features, namely the arrangement of its substituents. The pyrazole heterocycle itself possesses a five-membered aromatic ring with two adjacent nitrogen atoms: one is a basic, sp²-hybridized "pyridine-like" nitrogen, while the other is a non-basic, "pyrrole-like" nitrogen, which is substituted in this specific compound. mdpi.com This inherent amphoteric character can be modulated by the attached functional groups. mdpi.com

The 3-amino group is a strong electron-donating group (EDG) that increases the electron density of the pyrazole ring, particularly at the C4 position. This enhancement of electron density makes the ring more susceptible to electrophilic substitution reactions. Conversely, the N1-substituent, the (oxolan-2-yl)methyl group, is primarily an alkyl group which has a mild electron-donating inductive effect. Its presence on the N1 nitrogen directs the regioselectivity of reactions and prevents the tautomerism that is common in N-unsubstituted pyrazoles. mdpi.com

Structural FeatureType of EffectInfluence on Pyrazole Ring Reactivity
3-Amino GroupElectron-Donating (Resonance)Increases electron density; activates the ring for electrophilic substitution, primarily at the C4 position.
N1-(oxolan-2-yl)methyl GroupElectron-Donating (Inductive)Slightly increases electron density; provides steric hindrance; dictates regiochemistry by fixing the N1 position.
Hypothetical EWG at C4/C5Electron-WithdrawingDecreases electron density; deactivates the ring for electrophilic substitution; may enable nucleophilic aromatic substitution.

Stereochemical Effects of the Oxolane Moiety on Overall Molecular Properties

The oxolane (tetrahydrofuran) moiety attached at the N1 position of the pyrazole ring introduces significant stereochemical complexity to the molecule. The oxolane ring contains a chiral center at the C2 position, where it connects to the methyl-pyrazole group. This means that this compound can exist as two distinct enantiomers, (R) and (S), which can have different interactions with other chiral molecules.

Stereochemical AspectDescriptionImpact on Molecular Properties
Chirality at Oxolane C2The molecule can exist as (R) and (S) enantiomers.Enantiomers may exhibit different biological activities and interactions with chiral environments.
Oxolane Ring PuckerThe ring adopts non-planar envelope (E) or twist (T) conformations. nih.govAffects the overall molecular shape, dipole moment, and crystal packing.
Substituent OrientationThe (pyrazol-1-yl)methyl group can be in a pseudo-axial or pseudo-equatorial position.The pseudo-equatorial position is generally favored to reduce steric strain, defining the molecule's lowest energy conformation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of chemicals based on their molecular structure. For this compound and its derivatives, QSPR can be employed to forecast parameters such as solubility, boiling point, pKa, and partition coefficient.

The process involves generating a dataset of related molecules and calculating a variety of molecular descriptors for each. These descriptors quantify different aspects of the molecular structure, including steric, electronic, and topological properties. A mathematical model is then constructed to correlate these descriptors with an experimentally determined property. For pyrazole-based compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully used. nih.gov Such models can generate contour maps that highlight regions where modifications to the molecular structure would favorably or unfavorably impact the property being studied, guiding the design of new compounds with desired characteristics. nih.gov

Descriptor ClassExamplesInformation Encoded
ElectronicDipole moment, partial atomic charges, HOMO/LUMO energiesDescribes the electron distribution and reactivity of the molecule.
StericMolecular volume, surface area, ovalityRelates to the size and shape of the molecule, influencing intermolecular interactions.
TopologicalConnectivity indices (e.g., Wiener index, Randić index)Quantifies molecular branching and structure based on the 2D graph of atoms and bonds.
ThermodynamicHeat of formation, hydration energyDescribes the energetic properties of the molecule.

Investigation of Intramolecular and Intermolecular Interactions

The molecular structure of this compound contains multiple functional groups capable of forming both intramolecular and intermolecular interactions, which dictate its solid-state structure and physical properties.

Intermolecular Interactions:

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor. The pyridine-like nitrogen (N2) of the pyrazole ring and the oxygen atom of the oxolane ring are effective hydrogen bond acceptors. nih.govresearchgate.net In the solid state, this can lead to the formation of extensive networks, such as dimers or chains, through N-H···N or N-H···O hydrogen bonds. researchgate.netnih.gov These strong interactions typically result in higher melting points and boiling points.

Weak C-H···A Interactions: Weaker hydrogen bonds involving carbon as a donor (C-H) and nitrogen or oxygen as an acceptor (A) can also play a significant role in stabilizing the crystal packing. nih.gov

π-π Stacking: While the parent molecule lacks extensive aromatic systems for strong π-π stacking, derivatives incorporating phenyl or other aromatic rings could exhibit these interactions between pyrazole rings. nih.gov

Interaction TypeDonorAcceptorNaturePotential Impact
N-H···N Hydrogen BondAmino Group (-NH₂)Pyrazole N2IntermolecularFormation of dimers or chains in the solid state. researchgate.net
N-H···O Hydrogen BondAmino Group (-NH₂)Oxolane OxygenInter-/IntramolecularCrystal packing stabilization; conformational restriction. researchgate.net
C-H···N/O Hydrogen BondC-H on pyrazole or oxolanePyrazole N2 / Oxolane OIntermolecularContributes to the stability of the crystal lattice. nih.gov

Tautomerism and Isomerism in this compound and its Derivatives

Tautomerism: Tautomerism is a key feature of many pyrazole compounds. mdpi.com For 3-aminopyrazoles, amino-imino tautomerism is possible, where the compound exists in equilibrium between the 3-amino-1H-pyrazole form and the 3-imino-2,3-dihydro-1H-pyrazole form. However, in the title compound, the presence of the (oxolan-2-yl)methyl substituent at the N1 position "fixes" the pyrazole ring and prevents the common annular tautomerism (prototropic shift between N1 and N2) seen in N-unsubstituted pyrazoles. fu-berlin.de The amino-imino tautomerism remains a possibility, although studies on related compounds show that the amino form is generally the most stable. beilstein-journals.org The equilibrium can be influenced by factors such as solvent polarity and the electronic nature of other substituents. nih.gov

Isomerism: Beyond tautomerism, the molecule and its derivatives can exhibit several forms of isomerism:

Positional Isomerism: The substituents on the pyrazole ring can be arranged differently. For instance, a constitutional isomer would be 1-[(oxolan-2-yl)methyl]-1H-pyrazol-5-amine. These isomers have distinct physical and chemical properties.

Stereoisomerism: As discussed in section 6.2, the chiral center in the oxolane ring gives rise to (R) and (S) enantiomers.

Conformational Isomerism: Rotation around the single bonds—specifically the C-N bond linking the pyrazole to the methyl group and the C-C bond linking the methyl group to the oxolane ring—can lead to different conformers (rotamers). nih.gov While these conformers interconvert rapidly in solution at room temperature, specific conformations may be stabilized in the solid state or in binding interactions.

TypeDescriptionExample/Relevance to the Compound
Amino-Imino TautomerismEquilibrium between an amino (-NH₂) form and an imino (=NH) form. beilstein-journals.orgThe molecule could exist in equilibrium with its 3-imino tautomer, though the amino form is expected to dominate.
Positional IsomerismDifferent attachment points of functional groups on the pyrazole ring.1-[(oxolan-2-yl)methyl]-1H-pyrazol-5-amine is a positional isomer.
EnantiomerismNon-superimposable mirror images due to a chiral center.The (R) and (S) forms arise from the C2 carbon of the oxolane ring.
Conformational IsomerismDifferent spatial arrangements due to rotation around single bonds. nih.govRotation around the N1-CH₂ and CH₂-C2(oxolane) bonds leads to various rotamers.

Advanced Applications of 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine in Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 3-aminopyrazole (B16455) moiety is a well-established synthon for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.commdpi.com The compound 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine serves as an excellent precursor for a variety of these complex scaffolds, primarily through condensation reactions involving its nucleophilic amino group and the adjacent ring nitrogen.

One of the most common applications is in the synthesis of pyrazolopyrimidines, which are recognized as purine (B94841) analogs and exhibit a wide range of biological activities. researchgate.netnih.gov The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters or enaminones, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netnih.gov The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the biselectrophilic partner. nih.gov

Another important class of heterocycles accessible from this precursor is the pyrazolo[3,4-b]pyridine family. mdpi.com The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted by reacting the aminopyrazole with o-aminobenzaldehydes or similar substrates to construct the fused pyridine (B92270) ring. mdpi.com This approach allows for the introduction of significant structural diversity into the final molecule. The reaction with various 1,3-dielectrophiles provides a direct route to these valuable scaffolds. mdpi.com

The table below summarizes representative heterocyclic scaffolds that can be synthesized using this compound as a key precursor.

Reactant TypeResulting Heterocyclic ScaffoldGeneral Reaction Conditions
1,3-Diketones / β-KetoestersPyrazolo[1,5-a]pyrimidineAcidic catalysis (e.g., acetic acid), thermal conditions
α,β-Unsaturated KetonesPyrazolo[1,5-a]pyrimidineReflux in a high-boiling solvent like DMF with a base
Diethyl 2-(ethoxymethylene)malonatePyrazolo[3,4-b]pyridineGould-Jacobs reaction conditions, often involving thermal cyclization
o-AminobenzaldehydesPyrazolo[3,4-b]quinolineFriedländer annulation, typically under acidic or basic catalysis
Benzylidene MalononitrilesPyrazolo[1,5-a]pyrimidine-7-amineMicrowave irradiation, often solvent-free

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. nih.gov The primary amine functionality of this compound makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). nih.govrug.nl

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a highly functionalized α-acylamino amide. nih.gov By employing this compound as the amine component, a diverse library of peptidomimetic structures bearing the pyrazole (B372694) and oxolane motifs can be rapidly generated. unex.es This strategy is highly valued in drug discovery for creating large collections of structurally diverse compounds for biological screening. nih.gov

The versatility of the Ugi reaction allows for wide variation in the other three components, providing access to a vast chemical space. For instance, the Ugi-tetrazole variation, where an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3) replaces the carboxylic acid, can be used to synthesize 1,5-disubstituted tetrazoles, which are important bioisosteres of carboxylic acids. rug.nlrug.nl

The following table illustrates the components and the resulting product scaffold in a hypothetical Ugi reaction involving the title compound.

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Acid)Component 4 (Isocyanide)Resulting Scaffold
This compoundBenzaldehydeAcetic Acidtert-Butyl Isocyanideα-Acylamino Amide
This compoundCyclohexanoneBenzoic AcidCyclohexyl Isocyanideα-Acylamino Amide
This compoundAcetoneTMSN3 (Azide Source)Benzyl Isocyanide1,5-Disubstituted Tetrazole

Design and Synthesis of Chemically Modified Analogs

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. frontiersin.org Modifications can be targeted at the pyrazole ring, the 3-amino group, or the N1-substituent.

Modification of the Pyrazole Ring: The C4 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution. Reactions such as Vilsmeier-Haack formylation can introduce a formyl group at the C4 position, which serves as a versatile handle for further transformations. mdpi.comheteroletters.org Halogenation and nitration can also be performed to introduce electron-withdrawing groups that modulate the electronic properties of the ring.

Modification of the 3-Amino Group: The primary amino group is a key site for derivatization. It can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine analogs. Furthermore, the amino group can be transformed into other functionalities, such as in the synthesis of fused triazole systems. dntb.gov.ua

Modification of the N1-Substituent: While the (oxolan-2-yl)methyl group is generally stable, modifications could be envisioned, such as reactions involving the opening of the oxolane ring under specific conditions to introduce new functional groups. However, modifications to the pyrazole core and the amino group are more common and synthetically straightforward. allresearchjournal.com

The table below outlines potential strategies for synthesizing chemically modified analogs.

Target Modification SiteReaction TypeReagentsResulting Analog Type
Pyrazole C4-PositionVilsmeier-Haack FormylationPOCl3, DMF4-Formyl-pyrazole analog
Pyrazole C4-PositionHalogenationN-Bromosuccinimide (NBS)4-Bromo-pyrazole analog
3-Amino GroupAcylationBenzoyl Chloride, Base3-Benzamido-pyrazole analog
3-Amino GroupSulfonylationTosyl Chloride, Pyridine3-Sulfonamido-pyrazole analog
3-Amino GroupReductive AminationAcetone, NaBH(OAc)33-(Isopropylamino)-pyrazole analog

Development of Novel Reaction Methodologies Utilizing this compound

The unique structural features of this compound make it a valuable substrate for developing novel synthetic methodologies. Its bifunctional nature, possessing both a nucleophilic amine and a heterocyclic core, can be exploited in tandem or cascade reactions to build molecular complexity efficiently.

New synthetic routes can be designed around this building block. For example, its use in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be explored where the aminopyrazole acts as the nucleophile to form C-N bonds with aryl halides. nih.gov This would provide a novel route to N-aryl-3-aminopyrazole derivatives, which are challenging to synthesize via other methods.

Furthermore, the compound can serve as a platform for developing new one-pot, multicomponent syntheses of fused heterocyclic systems. nih.gov By carefully choosing reaction partners that can react sequentially with the amino group and then participate in a cyclization involving the pyrazole ring, novel and complex scaffolds can be accessed in a single operation. mdpi.com The presence of the oxolane group can also influence solubility and reactivity, potentially enabling reactions in unconventional solvent systems or under milder conditions.

The following table summarizes potential novel reaction methodologies that could be developed using this compound.

MethodologyReaction PartnersPotential OutcomeSignificance
Tandem Condensation-Cyclizationα-Halo-α,β-unsaturated estersFunctionalized pyrazolo-pyridonesRapid access to complex, drug-like scaffolds
Palladium-Catalyzed C-N CouplingAryl or Heteroaryl HalidesN-Aryl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-aminesNew route to substituted aminopyrazoles
Photoredox-Catalyzed ReactionsAlkenes, Radical PrecursorsNovel C4-functionalized pyrazole analogsAccess to previously inaccessible chemical space
Enzyme-Catalyzed DerivatizationActivated Esters, LipaseEnantioselective acylation productsGreen chemistry approach to chiral derivatives

Scalability of Synthesis for Industrial and Academic Research Purposes

The utility of a chemical building block is ultimately determined by its accessibility. Therefore, the scalability of the synthesis of this compound is a critical consideration for its widespread adoption in both industrial and academic research. A scalable synthesis must be cost-effective, safe, and robust.

The synthesis of the 3-aminopyrazole core is typically achieved through the condensation of a β-ketonitrile with hydrazine (B178648). This is a well-established and generally high-yielding process. The subsequent N1-alkylation with an appropriate (oxolan-2-yl)methyl electrophile, such as 2-(chloromethyl)tetrahydrofuran, would complete the synthesis.

Several factors must be optimized for large-scale production:

Starting Materials: The cost and availability of the β-ketonitrile and the alkylating agent are primary concerns.

Reaction Conditions: Transitioning from laboratory glassware to large reactors requires careful control of temperature, pressure, and mixing. Reactions that proceed at or near ambient temperature and pressure are preferred.

Purification: Industrial-scale synthesis favors purification methods like crystallization or distillation over chromatography. Developing a process that yields a product pure enough to be isolated by simple filtration and washing is highly desirable.

Safety and Environmental Impact: The hazards associated with reagents (e.g., hydrazine) and solvents must be managed. A scalable process should aim to minimize waste and use greener solvents where possible. A successful large-scale synthesis of pyrazole derivatives has been reported, demonstrating the feasibility of such processes. researchgate.net

Key parameters for evaluating the scalability of the synthesis are outlined in the table below.

ParameterIdeal for ScalabilityChallenges and Considerations
Cost of Goods (CoG)Low; derived from inexpensive, readily available starting materialsSpecialty reagents or multi-step syntheses of precursors can increase costs.
Process SafetyAvoids highly toxic, explosive, or pyrophoric reagents; minimizes exothermic eventsUse of hydrazine requires careful handling and engineering controls.
Yield and ThroughputHigh overall yield; minimal number of steps; short reaction timesLow yields in any step can make the overall process economically unviable.
Purification MethodCrystallization, precipitation, or extractionChromatographic purification is generally not feasible for large quantities.
Environmental FootprintHigh atom economy; use of recyclable catalysts and green solvents; minimal wasteSolvent choice and waste stream treatment are major factors.

Current Challenges and Future Perspectives in 1 Oxolan 2 Yl Methyl 1h Pyrazol 3 Amine Research

Unexplored Chemical Reactivity and Synthetic Opportunities

The chemical behavior of 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is largely dictated by the interplay of its functional groups: the nucleophilic exocyclic amino group, the aromatic pyrazole (B372694) ring, and the N-substituent. The 3-aminopyrazole (B16455) scaffold is a well-established precursor in medicinal chemistry, known for its versatile reactivity. arkat-usa.orgresearchgate.net However, the specific reactivity profile of this particular N-substituted isomer remains a fertile ground for investigation.

Key areas for exploration include:

Reactions at the Amino Group: The primary amine at the C3 position is a prime site for derivatization. Its reactivity with various electrophiles could yield vast libraries of novel compounds. Unexplored opportunities lie in its reaction with bidentate electrophiles to form fused heterocyclic systems, a common strategy for developing biologically active molecules. arkat-usa.org

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position. Introducing electron-withdrawing or electron-donating groups at this position could significantly modulate the electronic properties of the entire molecule. slideshare.net

Cycloaddition Reactions: The pyrazole ring, although aromatic, can participate in certain cycloaddition reactions under specific conditions, offering pathways to complex polycyclic structures. arkat-usa.org

Diazotization: The diazotization of the amino group to form a pyrazoldiazonium salt would open up a plethora of subsequent reactions, allowing the introduction of halides, hydroxyl groups, and other functionalities. arkat-usa.org

These unexplored pathways present significant opportunities for using this compound as a versatile building block in synthetic chemistry.

Table 1: Potential Synthetic Transformations for this compound
Reaction TypeReagents/ConditionsPotential Product ClassSynthetic Utility
AcylationAcyl chlorides, AnhydridesAmidesModulating solubility, creating bio-isosteres. arkat-usa.org
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH3CN)Secondary/Tertiary AminesBuilding complex side chains, library diversification. researchgate.net
Buchwald-Hartwig AminationAryl halides, Palladium catalystN-Aryl derivativesAccess to privileged structures in medicinal chemistry.
Pictet-Spengler ReactionAldehydes, Acid catalystFused pyrazolo-tetrahydropyridinesGeneration of complex, rigid scaffolds.
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)4-Halo-pyrazol-3-aminesProvides a handle for further cross-coupling reactions. arkat-usa.org

Advancement in Green Chemistry Principles for its Synthesis and Transformations

Traditional methods for synthesizing heterocyclic compounds often rely on hazardous reagents, organic solvents, and energy-intensive conditions. numberanalytics.comnumberanalytics.com The application of green chemistry principles to the synthesis and subsequent transformations of this compound is a critical area for future development. chemijournal.com The goal is to create more sustainable processes that minimize environmental impact by reducing waste, lowering energy consumption, and using safer chemicals. numberanalytics.comchemijournal.com

Future research should focus on:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazole derivatives, often under solvent-free conditions. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. numberanalytics.comacademie-sciences.fr

Catalysis: Employing reusable catalysts, including biocatalysts or nano-catalysts, can enhance reaction efficiency and atom economy while minimizing waste. mdpi.com

Flow Chemistry: Continuous flow reactors offer improved safety, better process control, and easier scalability compared to traditional batch methods, aligning well with green chemistry goals. nih.gov

Table 2: Comparison of Conventional vs. Green Approaches for Pyrazole Synthesis
ParameterConventional Method (e.g., Knorr Synthesis)Green Chemistry Approach
SolventVolatile organic solvents (e.g., ethanol (B145695), acetic acid). mdpi.comWater, PEG-400, ionic liquids, or solvent-free. numberanalytics.comrsc.org
Energy SourceConventional heating (oil bath), often for long durations. mdpi.comMicrowave irradiation, ultrasound, ambient temperature. rasayanjournal.co.innih.gov
CatalystOften requires stoichiometric amounts of acid or base.Reusable catalysts (e.g., nano-ZnO), biocatalysts. mdpi.com
Waste GenerationHigher waste production, including solvent and by-product waste.Minimized waste (high atom economy), recyclable components. numberanalytics.com
Reaction TimeSeveral hours to days. researchgate.netMinutes to a few hours. nih.gov

Integration with Automation and High-Throughput Experimentation in Organic Synthesis

The exploration of the synthetic opportunities mentioned in section 8.1 can be massively accelerated through the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of compounds, which is invaluable in materials science and drug discovery. nih.gov The structure of this compound is well-suited for such approaches, with the 3-amino group serving as a convenient point for diversification.

Future directions include:

Automated Library Synthesis: Utilizing automated synthesis platforms to perform parallel reactions, where the parent compound is reacted with hundreds of different building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) to generate a diverse library of derivatives. nih.govwhiterose.ac.uk

Flow Chemistry Systems: Developing continuous flow processes for the synthesis and derivatization of the title compound. nih.gov Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safe handling of reactive intermediates. nih.gov

High-Throughput Purification and Analysis: Coupling automated synthesis with high-throughput purification (e.g., mass-directed automated preparative HPLC) and analysis (e.g., LC-MS, NMR) to streamline the entire discovery workflow.

Table 3: Advantages of Automation and HTE in Derivative Synthesis
AdvantageDescription
SpeedAllows for the generation of hundreds to thousands of compounds in a fraction of the time required for traditional synthesis. nih.gov
MiniaturizationReactions are performed on a small scale, conserving starting materials and reducing waste.
ReproducibilityAutomated liquid handling and precise control of reaction conditions lead to higher reproducibility compared to manual methods.
Data ManagementIntegrated systems allow for seamless tracking of reactants, conditions, and analytical results for large compound sets.
Discovery EfficiencyEnables rapid exploration of structure-activity relationships by quickly generating and testing a wide chemical space. nih.gov

Development of Next-Generation Analytical Techniques for Characterization

As more complex derivatives and novel fused systems based on this compound are synthesized, the need for advanced analytical techniques for their unambiguous characterization becomes paramount. While standard methods like 1H/13C NMR, IR, and mass spectrometry are fundamental, next-generation techniques can provide deeper structural insights. researchgate.netekb.egjocpr.com

Future research will rely on:

Advanced NMR Spectroscopy: The use of 2D NMR techniques such as HSQC, HMBC, and NOESY will be crucial for confirming connectivity and determining the regiochemistry of reactions, which can be ambiguous in pyrazole chemistry. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides the definitive, three-dimensional structure of a molecule, which is the gold standard for characterization, especially for establishing the stereochemistry and conformation of novel compounds. nih.gov

Chiral Chromatography: Given the chiral center introduced by the (oxolan-2-yl)methyl group, chiral separation techniques (e.g., SFC, HPLC) are essential for analyzing enantiomeric purity and resolving racemic mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions, which is critical for confirming the identity of new compounds.

Table 4: Advanced Analytical Techniques for Characterization
TechniqueInformation ProvidedApplication for Derivatives
2D NMR (HMBC, NOESY)Through-bond (2-3 bond) and through-space proton-carbon correlations. researchgate.netUnambiguously determines the site of substitution (e.g., N-acylation vs. C4-acylation).
Single-Crystal X-ray DiffractionPrecise 3D atomic coordinates, bond lengths, and angles. nih.govConfirms absolute stereochemistry and solid-state conformation.
Chiral Supercritical Fluid Chromatography (SFC)Separation of enantiomers.To assess the enantiomeric excess of the final products.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and mass identification of components in a mixture. slideshare.netHigh-throughput analysis of reaction outcomes and purity of compound libraries.

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry offers powerful tools to guide and rationalize experimental work, saving time and resources. The application of computational methods to design novel derivatives of this compound with specific, tailored properties is a promising future direction. researchgate.net

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic properties (e.g., HOMO/LUMO energies), and reaction mechanisms. researchgate.net This can help in understanding the reactivity of the parent molecule and predicting the outcomes of unexplored reactions.

Virtual Screening and Molecular Docking: For applications in medicinal chemistry, computational docking can be used to predict how well designed derivatives bind to specific biological targets, allowing for the rational design of more potent compounds. researchgate.nettandfonline.com

Quantitative Structure-Property Relationship (QSPR): By building computational models that correlate structural features with chemical properties (e.g., solubility, stability, reactivity), QSPR can guide the design of derivatives with optimized characteristics.

This in silico approach allows for the creation of targeted virtual libraries of compounds that can be prioritized for synthesis, making the discovery process more efficient and focused.

Table 5: Application of Computational Methods in Derivative Design
Computational MethodObjectivePredicted Outcome
Density Functional Theory (DFT)Predict reactivity and spectral properties. researchgate.netReaction energy barriers, NMR chemical shifts, vibrational frequencies.
Molecular Dynamics (MD) SimulationAnalyze conformational flexibility and interactions with solvent.Preferred molecular conformations, solvation energies.
Molecular DockingPredict binding affinity to a biological target. researchgate.netBinding poses, scoring functions to rank potential inhibitors.
ADME/Tox PredictionEstimate pharmacokinetic and toxicity profiles.Properties like aqueous solubility, membrane permeability, and potential toxicity flags.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be fine-tuned to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of pyrazole-3-amine with oxolan-2-ylmethyl bromide in ethanol or DMSO under reflux (70–90°C) for 6–12 hours .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .
  • Optimization : Adjust solvent polarity (e.g., DMSO for faster kinetics) and temperature to suppress by-products like dimerized pyrazole derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks: pyrazole NH2 (~5.2 ppm, broad singlet), oxolan methylene protons (δ 3.6–4.0 ppm), and pyrazole ring protons (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm NH2 stretching (3350–3450 cm⁻¹) and C-N/C-O bonds (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond angles and torsional strain in the oxolan-pyrazole linkage .

Q. How can researchers assess the stability and solubility profile of this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the oxolan ring or amine oxidation .
  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. The oxolan group enhances hydrophilicity (~25 mg/mL in PBS), but logP (~1.8) suggests moderate lipid membrane permeability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states for SN2 reactions at the oxolan methyl position .
  • MD Simulations : Analyze solvation effects (e.g., in DMSO vs. water) on reaction kinetics using GROMACS .
  • Experimental Validation : Compare predicted activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxolan-2-ylmethyl group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace oxolan with cyclopentyl or tetrahydropyranyl groups to test hydrophobicity effects .
  • Bioassays : Screen analogs for antimicrobial activity (MIC against E. coli and S. aureus) and compare with parent compound .
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH 7.4, 25°C) and validate enzyme purity via SDS-PAGE .
  • Orthogonal Assays : Compare fluorescence-based inhibition (e.g., tryptophan quenching) with calorimetric methods (ITC) .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding modes via X-ray diffraction .

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